molecular formula C7H7IS B135421 3-Iodothioanisole CAS No. 130416-73-8

3-Iodothioanisole

Cat. No.: B135421
CAS No.: 130416-73-8
M. Wt: 250.1 g/mol
InChI Key: YCGZIDJUDNEVQI-UHFFFAOYSA-N
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Description

3-Iodothioanisole is an organic compound with the molecular formula C7H7IS It is a derivative of thioanisole, where an iodine atom is substituted at the third position of the benzene ring

Scientific Research Applications

3-Iodothioanisole has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in forming carbon-carbon and carbon-heteroatom bonds.

    Material Science: The compound is used in the development of photovoltaic materials and other advanced materials due to its stability and unique electronic properties.

    Pharmaceutical Research: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-Iodothioanisole . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Mechanism of Action

Target of Action

3-Iodothioanisole, also referred to as 3-iodothyronamine (3-T1AM), is a derivative of thyroid hormone (TH) that has been the subject of increasing scientific interest due to its rapid and profound effects on physiology and metabolism. The primary targets of this compound are the G protein-coupled trace amine receptors, specifically TAAR1 and TAAR5 . These receptors play a crucial role in the regulation of neurological and physiological processes.

Mode of Action

This compound interacts with its targets, TAAR1 and TAAR5, resulting in a variety of changes. For TAAR1, it acts as a potent agonist. Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In the case of TAAR5, this compound exhibits inhibitory effects on IP3 formation and MAP kinase signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors

Biochemical Analysis

Biochemical Properties

3-Iodothioanisole plays a significant role in biochemical reactions, particularly in the oxidation of thioanisole derivatives. It interacts with enzymes such as manganese (II) complexes, which catalyze the oxidation process. The interaction between this compound and these enzymes involves the formation of a complex that facilitates the transfer of oxygen atoms, leading to the production of sulfoxides and sulfones . This compound’s ability to participate in such reactions makes it valuable in synthetic organic chemistry and pharmaceutical research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the motility and energy metabolism of colorectal cancer cells by targeting specific oncogenic complexes . This modulation can lead to changes in cell behavior, including alterations in cell proliferation, apoptosis, and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with manganese (II) complexes, for example, involves the coordination of the iodine atom with the metal center, facilitating catalytic activity . These interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have observed that prolonged exposure to this compound can lead to cumulative effects on cells, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and reducing oxidative stress. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo oxidation, leading to the formation of sulfoxides and sulfones, which are important intermediates in various biochemical processes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodothioanisole can be synthesized through several methods. One common approach involves the iodination of thioanisole. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the iodination process. The reaction is carried out under controlled conditions to ensure the selective substitution at the third position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Iodothioanisole undergoes various chemical reactions, including:

    Electrophilic Substitution Reactions: The iodine atom on the benzene ring makes the compound susceptible to electrophilic substitution reactions, where the iodine can be replaced by other electrophiles.

    Oxidation Reactions: The sulfur atom in this compound can undergo oxidation to form sulfoxides and sulfones.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding thioanisole or other derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Electrophilic Substitution: Products include various substituted thioanisoles, depending on the electrophile used.

    Oxidation: Products include methyl phenyl sulfoxide and methyl phenyl sulfone.

    Reduction: Products include thioanisole and other reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thioanisole: The parent compound of 3-iodothioanisole, where the iodine atom is absent.

    4-Iodothioanisole: A positional isomer where the iodine atom is substituted at the fourth position of the benzene ring.

    Methyl Phenyl Sulfoxide: An oxidized derivative of thioanisole.

    Methyl Phenyl Sulfone: A further oxidized derivative of thioanisole.

Uniqueness of this compound

This compound is unique due to the presence of the iodine atom at the third position of the benzene ring. This specific substitution pattern imparts distinct reactivity and properties to the compound, making it valuable in selective organic transformations and specialized applications in material science and pharmaceutical research.

Properties

IUPAC Name

1-iodo-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGZIDJUDNEVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443800
Record name 3-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130416-73-8
Record name 3-Iodothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20 ml of distilled water and 20 ml of 12 N hydrochloric acid are placed, with stirring, in a three-necked flask, and 10 ml of 3-methylthioaniline are then added using a dropping funnel. The mixture is warmed to ensure dissolution and is then cooled down to 5° C. 5.86 g of sodium nitrite dissolved in 15 ml of water are subsequently added slowly, using a dropping funnel, while maintaining the temperature between 5 and 8° C. 20 min after having completed the addition, 13.57 g of potassium iodide dissolved in 15 ml of water are added over a period of 10 min and the mixture is then stirred at room temperature for 15 h. The oil which forms is separated from the aqueous phase by decantation, and an aqueous solution of sodium thiosulphate is then added to it. The aqueous phase is decanted and the product is extracted with 100 ml of dichloromethane. The organic phase is washed with 100 ml of water, and the aqueous phase is adjusted to pH 9 with concentrated sodium hydroxide solution, and then separated off. The organic phase is washed with 2 times 100 ml of water, separated off, dried over magnesium sulphate, filtered and then concentrated to dryness under reduced pressure (50 kPa) at 40° C. The resulting product is purified by flash chromatography (eluent, cyclohexane) in order to yield 13 g of 3-iodo-1-methylthiobenzene in the form of a yellow liquid (Merck Silica 5719, Rf=0.8/cyclohexane).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5.86 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
13.57 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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